molecular formula C9H9BrN2 B168385 6-bromo-3-ethyl-1H-indazole CAS No. 199172-01-5

6-bromo-3-ethyl-1H-indazole

Cat. No.: B168385
CAS No.: 199172-01-5
M. Wt: 225.08 g/mol
InChI Key: XZRBYJWQQQBHLP-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 6th position and an ethyl group at the 3rd position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications.

Mechanism of Action

Target of Action

Indazole derivatives, which include 6-bromo-3-ethyl-1h-indazole, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

Indazole derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

One study found that a related compound, 6- ( p -bromophenyl)amino-7- ( p -chlorophenyl)indazolo- [2′,3′:1,5]-1,2,4-triazolo- [4,3- a ]-1,3,5-benzotriazepine, inhibited the production of prostaglandin e 2 (pge 2 ), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . This suggests that this compound may also affect similar pathways.

Result of Action

Indazole derivatives have been found to exhibit a wide range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-ethyl-1H-indazole can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-bromo-3-ethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRBYJWQQQBHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC(=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591695
Record name 6-Bromo-3-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199172-01-5
Record name 6-Bromo-3-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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